
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including condensation reactions, cyclizations, and amide bond formation. Notably, the introduction of the isoxazole and oxadiazole rings plays a crucial role in achieving the desired structure. Detailed synthetic protocols and optimization studies are available in the literature .
Molecular Structure Analysis
The molecular structure of Compound X reveals its complexity. The central benzamide core connects to the isoxazole and oxadiazole moieties via a flexible linker. The arrangement of atoms and bond angles within the molecule influences its stability, solubility, and reactivity. Computational studies, X-ray crystallography, and NMR spectroscopy have provided insights into its 3D structure and conformational flexibility .
Chemical Reactions Analysis
Compound X participates in various chemical reactions due to its functional groups. These reactions include hydrolysis, amidation, and cyclization. Researchers have explored its reactivity with nucleophiles, electrophiles, and metal catalysts. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
- Synthesis and Complex Formation : A study described the synthesis of a compound through cyclization reactions, leading to the formation of complexes with Ni and Pd ions. This research provides insights into new bond formations and ring structures that are relevant for developing materials with unique properties (Adhami et al., 2012).
- Polymer Chemistry : Research on aromatic polyamides demonstrated the incorporation of 1,3,4-oxadiazole units, leading to polymers with high thermal stability and potential applications in flexible electronics and materials science (Sava et al., 2003).
Pharmacological Research
- Anticancer Properties : The design and synthesis of benzamide derivatives, including structures similar to the queried compound, have shown significant anticancer activities against various cancer cell lines. This suggests potential therapeutic applications for such compounds (Ravinaik et al., 2021).
Biological Activity Studies
- Antimicrobial and Antiviral Applications : Novel synthetic routes to benzamide-based heterocycles have been explored, showing remarkable antiavian influenza virus activity. This underscores the potential of such compounds in treating viral infections (Hebishy et al., 2020).
- Enzyme Inhibition and Molecular Docking : Schiff bases of sulfa drugs, including those with similar structural motifs, have been synthesized and evaluated for enzyme inhibition. Molecular docking studies provided insights into their potential as enzyme inhibitors (Alyar et al., 2019).
Wirkmechanismus
Although the exact mechanism of action remains an active area of research, preliminary studies suggest that Compound X interacts with specific cellular targets. Computational docking studies and in vitro assays indicate potential binding to enzymes or receptors involved in disease pathways. Further investigations are needed to elucidate its precise mode of action and therapeutic relevance .
Zukünftige Richtungen
: Pagliari, A. B., Rosa, J. M. L., Lima, P. S. V. de, Zimmer, G. C., da Silva, M. E. C., Oliveira, É. G. de, Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2023). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 25(36), 6021–6030. DOI: 10.1039/D3CE00643C
Eigenschaften
IUPAC Name |
N-[2-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-10-7-12(20-24-10)15-19-14(25-21-15)9-17-13(22)8-18-16(23)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAAYWXINFGKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

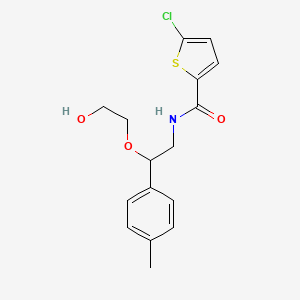
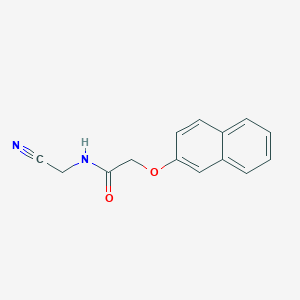
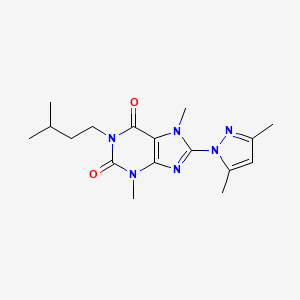
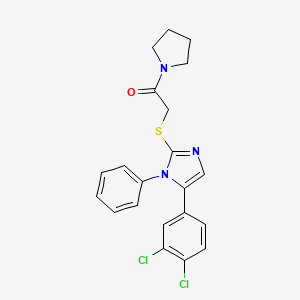


![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)

![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)
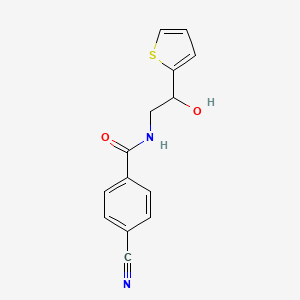
![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
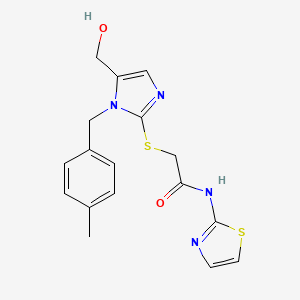
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2972662.png)